molecular formula C7H4ClFN2 B3089215 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-92-6

6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3089215
CAS No.: 1190321-92-6
M. Wt: 170.57 g/mol
InChI Key: TYPWYNTVKYXJCY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions inhibit the receptor’s kinase activity, which is crucial for signal transduction pathways involved in cell proliferation and differentiation. The compound’s ability to bind to the ATP-binding site of these receptors highlights its potential as a therapeutic agent in cancer treatment .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, such as breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . It also significantly reduces cell migration and invasion, which are critical processes in cancer metastasis . Additionally, this compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs . By binding to the ATP-binding site of these receptors, it prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition disrupts the normal function of FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s specificity for FGFRs makes it a promising candidate for targeted cancer therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses can lead to adverse effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs . The inhibition of these receptors affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . These interactions can alter metabolic flux and metabolite levels, impacting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It predominantly localizes to the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process . Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Properties

IUPAC Name

6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPWYNTVKYXJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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